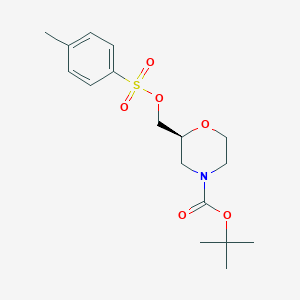

(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate

説明

(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl group, a tosyloxy group, and a morpholine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl and tosyloxy groups under specific conditions. One common method involves the use of tert-butyl chloroformate and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

Nucleophilic Substitution Reactions

The tosylate group serves as an excellent leaving group, facilitating nucleophilic displacements. Key examples include:

Intramolecular Cyclization

In the synthesis of bridged morpholine-proline chimeras, the tosylate undergoes ring-closing via intramolecular nucleophilic attack. For instance:

-

Reaction : Cleavage of the N-Boc group in intermediate 14 (derived from tosylate 13 ) with TFA, followed by cyclization in the presence of Et<sub>3</sub>N, yields the bridged morpholine-proline chimera 4 in 79% yield over two steps .

-

Mechanism : The amine nucleophile attacks the adjacent carbon after tosylate departure, forming a six-membered ring .

| Reagent/Conditions | Product | Yield |

|---|---|---|

| TFA (CH<sub>2</sub>Cl<sub>2</sub>), then Et<sub>3</sub>N/EtOH | Bridged morpholine 4 | 79% |

Petasis Methylenation and Hydroboration

The compound’s morpholine backbone participates in stereoselective transformations:

Enol Ether Formation

-

Reaction : Treatment of lactone 9 with Cp<sub>2</sub>TiMe<sub>2</sub> generates enol ether 10 , which undergoes hydroboration (BH<sub>3</sub>·Me<sub>2</sub>S) and oxidation to yield hydroxymethyl derivatives 11 and 12 in 30% combined yield .

-

Selectivity : The reaction produces a 1:1 mixture of diastereomers, reflecting non-selective hydroboration .

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Methylenation | Cp<sub>2</sub>TiMe<sub>2</sub>, toluene, 80°C | Enol ether 10 |

| Hydroboration-Oxidation | BH<sub>3</sub>·Me<sub>2</sub>S → NaOH/H<sub>2</sub>O<sub>2</sub> | Diols 11 and 12 (1:1 ratio) |

Ester Hydrolysis

The tert-butyl ester is cleaved under basic conditions:

-

Reaction : LiOH in EtOH hydrolyzes ester 4 to carboxylic acid 15 in 93% yield .

-

Application : Acid 15 was characterized via X-ray crystallography, confirming the stereochemical integrity of the morpholine core .

Comparative Reactivity

The compound’s reactivity contrasts with analogs lacking the tosylate group:

| Compound | Key Feature | Reactivity Profile |

|---|---|---|

| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Hydroxymethyl group | Less reactive in substitutions |

| Morpholin-2-ylmethanol | No ester or tosylate | Prone to oxidation |

科学的研究の応用

Organic Synthesis

(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structural features facilitate various chemical transformations, making it particularly useful in:

- Synthesis of Novel Compounds : It serves as a building block for synthesizing amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones.

| Compound Type | Applications |

|---|---|

| Amides | Pharmaceuticals |

| Sulphonamides | Antimicrobial agents |

| Mannich Bases | Antidepressants |

| Schiff's Bases | Anticancer compounds |

Medicinal Chemistry

The compound is investigated for its potential use in drug development. It has been explored for its role in designing enzyme inhibitors and receptor modulators. The morphological structure allows it to interact with various biological pathways, which is critical for developing therapeutic agents.

Biochemical Studies

In biochemistry, this compound is employed to study enzyme mechanisms and as a probe for biological assays. Its ability to modulate enzyme activity makes it valuable for understanding fundamental biological processes and drug metabolism .

Polymer Science

This compound has also found applications in polymer science. Its derivatives are used to prepare materials for photoresists through controlled/living radical polymerization techniques. This application highlights its versatility beyond traditional organic synthesis.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that similar morpholine derivatives exhibit significant enzyme inhibition properties. These studies indicate that this compound could be further explored for its inhibitory effects on specific enzymes involved in cancer pathways .

- Pharmacological Investigations : Preliminary studies suggest that derivatives of this compound may possess antibacterial and anticancer activities, warranting further investigation into their pharmacological profiles .

- Synthetic Methodologies : Various synthetic routes have been developed to produce this compound efficiently. For example, the reaction of morpholine derivatives with tert-butyl chloroformate and p-toluenesulfonyl chloride under controlled conditions has been optimized for high yield and purity.

作用機序

The mechanism of action of (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric sites of enzymes, thereby affecting their activity. The presence of the tosyloxy group allows for specific interactions with nucleophilic residues in the target proteins, leading to changes in their conformation and function.

類似化合物との比較

Similar Compounds

tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate: Lacks the stereochemistry present in the (S)-enantiomer.

tert-Butyl 2-((tosyloxy)methyl)piperidine-4-carboxylate: Contains a piperidine ring instead of a morpholine ring.

tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-4-carboxylate: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate lies in its specific stereochemistry and the presence of both tert-butyl and tosyloxy groups. These features confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry.

生物活性

(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate, with the CAS number 148638-76-0, is a morpholine derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications.

- Molecular Formula : C17H25NO6S

- Molecular Weight : 371.45 g/mol

- Structure : The compound features a morpholine ring, a tert-butyl ester group, and a tosyloxy group, which contribute to its reactivity and biological properties.

The biological activity of this compound primarily involves its interactions with various molecular targets. The tosyloxy group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows the compound to function as both an inhibitor and modulator of enzymatic activity by binding to active or allosteric sites on target enzymes.

Interaction with Enzymes

Research indicates that this compound can inhibit specific enzymes by altering their conformation through binding interactions. For example, it has been explored for its potential as an enzyme inhibitor in drug development, particularly targeting kinases involved in cancer pathways .

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in human colon cancer cells .

Enzyme Inhibition Studies

A significant aspect of its biological activity is its role as an inhibitor of CHK1 (Checkpoint Kinase 1), which is crucial in regulating the cell cycle and DNA damage response. The compound's IC50 values have been reported to be less than 10 nM, indicating high potency .

Case Studies

- CHK1 Inhibition : A study evaluated the compound's ability to inhibit CHK1 using a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA). The results indicated that this compound effectively abrogated G2 checkpoint arrest in HT29 human colon cancer cells .

- Selectivity Profile : The selectivity of this compound for CHK1 over other kinases was assessed, demonstrating a significant fold increase in selectivity compared to other known inhibitors .

Comparative Analysis

The following table summarizes the comparison between this compound and similar compounds regarding their biological activities:

| Compound Name | IC50 (nM) | Target Enzyme | Selectivity |

|---|---|---|---|

| This compound | <10 | CHK1 | High |

| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | >100 | CHK1 | Moderate |

| tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | >50 | CHK1 | Low |

Applications in Drug Development

Given its potent biological activity, this compound is being explored for its potential applications in drug development. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity profiles in therapeutic settings.

特性

IUPAC Name |

tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO6S/c1-13-5-7-15(8-6-13)25(20,21)23-12-14-11-18(9-10-22-14)16(19)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBHRXDXENCDIZ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCO2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CN(CCO2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。